molecular formula C15H29NO5 B14813758 Ethyl (3R,4R,5S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate

Ethyl (3R,4R,5S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate

Cat. No.: B14813758
M. Wt: 303.39 g/mol
InChI Key: VPZGRENKXUDARB-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as chiral alcohols or amines.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of Ester: The esterification reaction is carried out using ethyl alcohol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
  • (3R,4R,5S,6R)-4-tert-butyl-5-ethyl-2,3,6-trimethyloctane

Uniqueness

(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is unique due to its specific chiral centers and the presence of the Boc-protected amine group. This makes it particularly useful in asymmetric synthesis and as a building block for complex molecules .

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

ethyl (3R,4R,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

InChI

InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13+/m0/s1

InChI Key

VPZGRENKXUDARB-DMDPSCGWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.